molecular formula C20H24N6O B11986233 N'-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-YL)propanohydrazide

N'-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-YL)propanohydrazide

Cat. No.: B11986233
M. Wt: 364.4 g/mol
InChI Key: DLIHYRMKMZCKSU-CIAFOILYSA-N
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Description

N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-YL)propanohydrazide is a chemical compound with the molecular formula C20H24N6O and a molecular weight of 364.454 g/mol . This compound is part of a class of hydrazides, which are known for their diverse applications in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-YL)propanohydrazide typically involves the condensation of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-(3,5-dimethyl-1H-pyrazol-4-YL)propanohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C for several hours.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-YL)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazide moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.

    Substitution: Alkyl halides; reactions often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-YL)propanohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-YL)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-YL)propanohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual pyrazole moieties and hydrazide linkage make it a versatile compound for various applications.

Properties

Molecular Formula

C20H24N6O

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide

InChI

InChI=1S/C20H24N6O/c1-13-18(14(2)23-22-13)10-11-20(27)24-21-12-19-15(3)25-26(16(19)4)17-8-6-5-7-9-17/h5-9,12H,10-11H2,1-4H3,(H,22,23)(H,24,27)/b21-12+

InChI Key

DLIHYRMKMZCKSU-CIAFOILYSA-N

Isomeric SMILES

CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=C(N(N=C2C)C3=CC=CC=C3)C

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NN=CC2=C(N(N=C2C)C3=CC=CC=C3)C

Origin of Product

United States

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